1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
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Overview
Description
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Etherification: The quinoxaline core is then reacted with 4-hydroxybenzaldehyde to form the phenoxy derivative.
Ketone Formation: The final step involves the reaction of the phenoxy derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding quinoxaline N-oxide.
Reduction: Reduced quinoxaline derivative.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a catalyst or intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethane: Similar structure but with an alkane instead of a ketone.
Uniqueness
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to its specific combination of a quinoxaline core and a phenoxyethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C23H18N2O2/c1-16-6-8-18(9-7-16)23(26)15-27-19-12-10-17(11-13-19)22-14-24-20-4-2-3-5-21(20)25-22/h2-14H,15H2,1H3 |
InChI Key |
PSKKCYGWADUVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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